2-Methoxybenzoyl cyanide

Descripción general

Descripción

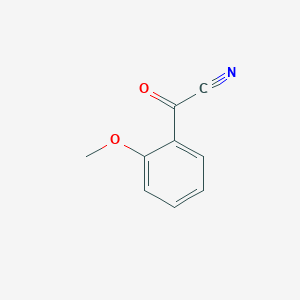

2-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO. It is a derivative of benzoyl cyanide where a methoxy group (-OCH3) is attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with cyanide sources under specific conditions. The reaction typically requires a strong base, such as sodium or potassium hydroxide, to deprotonate the carboxylic acid, followed by the addition of a cyanide donor like potassium cyanide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxybenzoyl cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 2-methoxybenzoic acid or its derivatives.

Reduction: Reduction of the nitrile group results in the formation of 2-methoxybenzylamine.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Methoxybenzoyl cyanide is primarily utilized as a building block in organic synthesis. It serves as an intermediate for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives like 2-methoxybenzoic acid or 2-methoxybenzylamine.

Reactivity Overview

- Oxidation : Produces 2-methoxybenzoic acid.

- Reduction : Yields 2-methoxybenzylamine.

- Substitution Reactions : Generates various derivatives based on the nucleophile used.

Biological Applications

Pharmacological Potential

Research into the biological activity of this compound suggests it may possess antimicrobial and anti-inflammatory properties. Compounds with similar structures have demonstrated effectiveness against various pathogens, indicating potential therapeutic applications .

Case Studies

- Antifungal Activity : A study highlighted that derivatives of benzoyl cyanide exhibited antifungal properties against Candida albicans, disrupting hyphal formation and showcasing its potential in treating fungal infections.

- Anti-inflammatory Effects : The compound has been noted to reduce pro-inflammatory cytokines, suggesting its role in modulating inflammatory pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the manufacture of dyes and pigments. Its unique functional groups allow it to participate in reactions that yield valuable materials for various applications.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to address its toxicological profile. The compound releases hydrogen cyanide upon reaction with acids, presenting significant health risks if not handled properly. Acute exposure can lead to severe toxicity, including neurological effects and metabolic disturbances .

Data Summary

The following table summarizes key activities and effects associated with this compound:

| Activity | Effect | Mechanism |

|---|---|---|

| Antifungal | Inhibits Candida albicans growth | Disruption of hyphal formation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of inflammatory pathways |

| Toxicity | Mitochondrial poisoning | Inhibition of cytochrome c oxidase |

Mecanismo De Acción

2-Methoxybenzoyl cyanide is similar to other benzoyl cyanides, such as 2-methylbenzoyl cyanide and 3-methoxybenzoyl cyanide. its unique methoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the methoxy group can affect the compound's reactivity, solubility, and biological activity.

Comparación Con Compuestos Similares

2-Methylbenzoyl cyanide

3-Methoxybenzoyl cyanide

4-Methoxybenzoyl cyanide

Actividad Biológica

Introduction

2-Methoxybenzoyl cyanide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both a methoxy group and a cyanide moiety, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises a benzene ring with a methoxy group (-OCH₃) and a cyanide group (-CN) attached to the carbonyl carbon.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing benzoyl cyanide derivatives. These compounds have been shown to possess significant activity against various bacterial strains. For instance, research indicates that derivatives similar to this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

This compound has also demonstrated cytotoxicity in several cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The cytotoxic effects are particularly pronounced in breast and colon cancer cell lines, suggesting its potential as an anticancer agent.

Toxicity Profile

Despite its therapeutic potential, the toxicity associated with cyanide compounds is a significant concern. Studies have shown that exposure to cyanide can lead to severe metabolic dysfunctions and even fatal outcomes . The toxicity of this compound may be influenced by its ability to release cyanide ions upon metabolism, necessitating further investigation into its safety profile.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions.

- Induction of Oxidative Stress : The generation of ROS as a result of its metabolic conversion can lead to oxidative stress, which is a known trigger for apoptosis in cancer cells.

- Interaction with Biological Receptors : The structural similarity to nucleic acid bases allows it to interact with various biological receptors, potentially modulating signaling pathways involved in cell proliferation and survival .

Case Study: Antitumor Activity

In a study examining the antitumor effects of benzoyl cyanide derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The treatment resulted in increased apoptosis markers and decreased proliferation rates in tumor tissues .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxybenzoyl cyanide in laboratory settings?

Synthesis typically involves reacting 2-methoxybenzoyl chloride with a cyanide source (e.g., KCN or NaCN) under controlled conditions. Key steps include:

- Purification: Use solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate intermediates .

- Safety: Conduct reactions in a fume hood with flame-retardant protective clothing due to cyanide toxicity .

- Yield optimization: Monitor reaction progress via HPLC or NMR, adjusting stoichiometry and temperature to mitigate side reactions .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant suits, and respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation or skin contact .

- Spill management: Collect spills mechanically (avoid water flushing) and treat with sodium thiosulfate to neutralize cyanide .

- First aid: Immediate eye rinsing (15+ minutes with water) and medical observation for 48+ hours post-exposure due to delayed toxicity .

Q. How does this compound behave under acidic or basic hydrolysis?

- Acidic conditions (e.g., 6M HCl): The nitrile group hydrolyzes to a carboxylic acid, producing 2-methoxybenzoic acid. Yields >90% are achievable under reflux .

- Basic conditions (e.g., NaOH): Forms carboxylate salts, requiring neutralization for product recovery. Monitor pH to prevent over-degradation .

Advanced Research Questions

Q. What advanced analytical techniques validate cyanide release from this compound in environmental samples?

- Automated colorimetry: Use membrane dialysis to isolate HCN gas, followed by colorimetric detection (e.g., EPA Method 335.4). This reduces manual variability and improves precision .

- Interference mitigation: Pre-treat samples with sodium thiosulfate to neutralize oxidants (e.g., chlorine) or sulfide ions, which cause false positives/negatives .

- Data validation: Apply a 35% relative percent difference (RPD) threshold for duplicate samples to account for matrix heterogeneity .

Q. How can researchers resolve contradictions in stability data for this compound across studies?

- Controlled degradation studies: Replicate conditions (pH, temperature, light) from conflicting reports and analyze degradation products via LC-MS .

- Statistical validation: Use ANOVA to compare stability across batches, ensuring sample homogeneity and standardized storage protocols .

Q. What computational or experimental approaches predict the biological interactions of this compound derivatives?

- Molecular docking: Model interactions with enzymes (e.g., cytochrome P450) using InChI keys and SMILES strings to assess binding affinity .

- In vitro assays: Test cytotoxicity in cancer cell lines (e.g., HepG2) with dose-response curves (IC₅₀ values) and validate via metabolic profiling .

Q. Methodological Tables

Table 1: Hydrolysis Products of this compound Under Varying Conditions

| Condition | Reagents | Primary Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | HCl | 2-Methoxybenzoic acid | 90 | |

| 0.1M NaOH, RT | NaOH | Sodium carboxylate | 85 |

Table 2: Acceptable RPD Thresholds for Cyanide Data Validation

| Sample Type | RPD Threshold | Rationale | Reference |

|---|---|---|---|

| Homogeneous soil | ≤20% | Low matrix interference | |

| Heterogeneous soil | ≤35% | Accounts for natural variability |

Propiedades

IUPAC Name |

2-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHWLEGZZRUPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540890 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72371-46-1 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.